molecular formula C15H26N2O4 B2972020 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide CAS No. 899734-10-2

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide

Cat. No. B2972020
CAS RN: 899734-10-2
M. Wt: 298.383
InChI Key: PLKPRWWMGFFTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide, commonly known as DINO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DINO is a spirocyclic amide that has a unique structure, making it an interesting molecule for researchers to study.

Mechanism of Action

The mechanism of action of DINO involves the inhibition of VGLUT by binding to its active site. This inhibition leads to a decrease in the uptake of glutamate into synaptic vesicles, resulting in a decrease in synaptic transmission. The inhibition of VGLUT by DINO is reversible, and the effects of DINO can be reversed by the addition of exogenous glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DINO are primarily related to its inhibition of VGLUT. The inhibition of VGLUT by DINO has been shown to have significant effects on synaptic transmission, leading to a decrease in the release of glutamate and a decrease in synaptic plasticity. DINO has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DINO in lab experiments is its specificity for VGLUT. DINO has been shown to have minimal effects on other neurotransmitter transporters, making it an ideal tool for studying the role of glutamate in synaptic transmission. However, one of the limitations of using DINO is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on DINO. One area of interest is the potential use of DINO in the treatment of anxiety disorders. The anxiolytic effects of DINO in animal models suggest that it may have potential as a therapeutic agent for these disorders. Another area of interest is the role of glutamate in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research on the effects of DINO on synaptic plasticity may shed light on the mechanisms underlying these disorders.
Conclusion:
In conclusion, N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide, or DINO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DINO is a spirocyclic amide that has a unique structure, making it an interesting molecule for researchers to study. The inhibition of VGLUT by DINO has been shown to have significant effects on synaptic transmission, leading to a decrease in the release of glutamate and a decrease in synaptic plasticity. DINO has potential applications in the treatment of anxiety disorders, and further research on its effects may shed light on the mechanisms underlying neurological disorders such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of DINO involves the reaction of isopentylamine with 2-bromoacetic acid, followed by the reaction of the resulting product with 1,4-dioxaspiro[4.4]nonane-2,3-dione. The final product is obtained after purification using chromatography. The synthesis of DINO is relatively straightforward and can be carried out in a laboratory setting with ease.

Scientific Research Applications

DINO has been found to have potential applications in various fields of scientific research. One of the most promising applications of DINO is in the field of neuroscience. DINO has been shown to be a potent inhibitor of the vesicular glutamate transporter (VGLUT), which is responsible for the uptake of glutamate into synaptic vesicles. Glutamate is a neurotransmitter that plays a vital role in the functioning of the nervous system, and the inhibition of VGLUT by DINO has been shown to have significant effects on synaptic transmission.

properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-11(2)5-8-16-13(18)14(19)17-9-12-10-20-15(21-12)6-3-4-7-15/h11-12H,3-10H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKPRWWMGFFTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC1COC2(O1)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.